6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine
Overview
Description
6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
Related compounds have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Biochemical Pathways
Related compounds have been shown to affect apoptosis, a cellular death mechanism that plays a critical role in both physiological and pathological conditions .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and novel synthetic methodologies have been explored to improve druglikeness and adme-tox properties .
Result of Action
Related compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with cyclopropylmethyl chloride and methylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-chloropyrazin-2-amine: A precursor in the synthesis of 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine.
N-methylpyrazin-2-amine: A related compound with similar structural features.
Cyclopropylmethylamine: A component used in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-13(6-7-2-3-7)9-5-11-4-8(10)12-9/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJRZRYXUFZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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